molecular formula C11H10O3 B11905626 2-Ethoxy-4H-1-benzopyran-4-one CAS No. 67977-11-1

2-Ethoxy-4H-1-benzopyran-4-one

Cat. No.: B11905626
CAS No.: 67977-11-1
M. Wt: 190.19 g/mol
InChI Key: XXGNFAFHJIAFHF-UHFFFAOYSA-N
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Description

2-Ethoxy-4H-1-benzopyran-4-one is a chemical derivative of the 4H-1-benzopyran-4-one core structure, a heterobicyclic compound widely recognized as a privileged and versatile scaffold in medicinal chemistry and drug discovery . This scaffold is known for its broad spectrum of pharmacological activities, largely due to its ability to interact with a variety of cellular targets . The benzopyran-4-one structure is a key building block for the isolation, design, and synthesis of novel lead compounds . Researchers value this class of compounds for its significant potential in developing new therapeutic agents. The primary research applications for this compound are anticipated to align with those of its well-studied analogs. The 4H-1-benzopyran-4-one scaffold and its substituted derivatives have demonstrated considerable promise in anticancer research, exhibiting potent cytotoxic and antiproliferative activities against a range of cancer cell lines, including multidrug-resistant phenotypes . Specific 3-substituted derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis . Beyond oncology, this chemotype is investigated for a wide array of other biological activities, such as anti-inflammatory, antimicrobial, antioxidant, antidiabetic, and anticonvulsant effects . The ethoxy substitution at the 2-position is a modification of interest for exploring structure-activity relationships (SAR) to optimize potency and selectivity for specific targets. This product is intended for research and experimental purposes only. It is not intended for diagnostic, therapeutic, or any human use. Research Applications: • Medicinal Chemistry and Drug Discovery • SAR Studies of Benzopyran-4-one Derivatives • Anticancer and Cytotoxic Agent Screening • Pharmacological Profiling

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67977-11-1

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-ethoxychromen-4-one

InChI

InChI=1S/C11H10O3/c1-2-13-11-7-9(12)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3

InChI Key

XXGNFAFHJIAFHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C2=CC=CC=C2O1

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Ethoxy 4h 1 Benzopyran 4 One and Analogues

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the pyrone ring in chromone (B188151) derivatives makes them susceptible to nucleophilic attack, primarily at the C-2 position. tandfonline.com This reactivity is a cornerstone for the synthesis of a diverse array of heterocyclic systems.

Reactions with Nitrogen Nucleophiles

2-Alkoxychromones readily react with nitrogen nucleophiles, leading to either substitution of the alkoxy group or ring-opening and subsequent recyclization. For instance, the reaction of 2-alkoxychromones with various nitrogen nucleophiles can lead to the formation of 2-(N,N-dimethylamino)chromones. core.ac.uk The basicity of these resulting compounds is influenced by the substituents on the chromone ring. core.ac.uk

The reaction of 3-substituted chromones with nitrogen nucleophiles often proceeds via a nucleophilic attack at the C-2 position, followed by ring opening and recyclization. tandfonline.comresearchgate.net This can lead to the formation of various heterocyclic structures, such as pyrazoles, isoxazoles, pyridines, and pyrimidines. tandfonline.comtandfonline.com For example, the reaction of chromone-3-carbonitrile with hydrazines yields substituted pyrazoles, while its reaction with 3-amino-1,2,4-triazole results in a triazolo[1,5-a]pyrimidine. dntb.gov.ua

ReactantNucleophileProductReference
2-AlkoxychromoneN,N-Dimethylamine2-(N,N-dimethylamino)chromone core.ac.uk
Chromone-3-carbonitrileHydrazine (B178648)Substituted pyrazole dntb.gov.ua
Chromone-3-carbonitrile3-Amino-1,2,4-triazoleTriazolo[1,5-a]pyrimidine dntb.gov.ua

General Heteroatom Substitution

The alkoxy group at the C-2 position of 2-ethoxy-4H-1-benzopyran-4-one can be displaced by other heteroatoms through nucleophilic substitution. This allows for the synthesis of a variety of 2-substituted chromones. For instance, treatment of 4-hydroxycoumarin (B602359) with an acylating agent followed by alkylation can yield 2-methoxy- or 2-ethoxy-chromone. cdnsciencepub.com

Cycloaddition Reactions of Related Benzopyran Precursors

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. Benzopyran precursors can participate in various cycloaddition reactions, including Diels-Alder reactions. nih.govrsc.org Chromone derivatives can act as dienes or dienophiles, depending on the substitution pattern and reaction conditions. researchgate.netipb.pt For example, Diels-Alder adducts of chromones can undergo intramolecular [2π+2π] alkene-arene photocyclization to form polycyclic dienes. nih.gov Furthermore, microwave-assisted intramolecular Diels-Alder reactions of (E)-2-(2-propargyloxystyryl)chromones have been used to synthesize chromeno[3,4-b]xanthones. rsc.orgrsc.org The use of Lewis acids can also mediate cycloaddition reactions, such as the (3+3) cycloaddition of donor-acceptor cyclopropanes with quinone esters to form chroman scaffolds. nih.gov

Ring Opening and Recyclization Mechanisms

A characteristic reaction of chromones, particularly those with electron-withdrawing groups at the C-3 position, is their susceptibility to ring opening by nucleophiles, followed by recyclization to form different heterocyclic systems. tandfonline.comresearchgate.net This "ANRORC" (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a versatile strategy in heterocyclic synthesis. nih.gov

The nucleophilic attack typically occurs at the C-2 position, leading to the cleavage of the pyrone ring. tandfonline.comrsc.org The resulting intermediate can then undergo recyclization through various pathways, depending on the nature of the nucleophile and the substituents on the chromone ring. tandfonline.comtandfonline.com For example, the reaction of 3-formylchromone with binucleophiles can lead to the formation of five, six, or seven-membered heterocyclic rings. tandfonline.com Similarly, chromone-3-carboxylic acid can undergo ring expansion to an oxocinone ring upon reaction with malononitrile. tubitak.gov.tr

Alkylation and Arylation Strategies

The benzopyran core can be functionalized through alkylation and arylation reactions. An efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones. rsc.org Lewis acid-catalyzed C-H functionalization provides another route for the construction of the benzopyran skeleton, where a Current time information in Bangalore, IN.ijrar.org hydride shift and 6-endo cyclization occur successively. acs.orgnih.gov

Furthermore, direct C-H functionalization of benzopyrans with a variety of nucleophiles can be achieved at ambient temperature, offering a broad scope for introducing diverse skeletons and functionalities. nih.gov Palladium-catalyzed C-H alkenylation/C-O cyclization of flavone (B191248) derivatives is another effective method for synthesizing benzopyran-fused heterocycles. dntb.gov.ua

Functional Group Interconversions on the Benzopyran Core

Functional group interconversions on the pre-formed benzopyran core are crucial for the synthesis of diverse derivatives. deanfrancispress.com Modifications can be performed on both the benzene (B151609) and pyrone rings by introducing or altering substituents. nih.gov For example, 3-formylchromone, which is readily prepared via the Vilsmeier-Haack reaction, is a common precursor for synthesizing various chromone derivatives. nih.gov The introduction of different substituents, such as hydroxyl or cyano groups, can significantly impact the biological activities of the resulting compounds. nih.gov For instance, the conversion of a 4H-pyran-3-carboxamide to a 4H-pyran-3-carboxylate represents a rare but valuable functional group interconversion. researchgate.net

Synthesis and Derivatization of Functionalized 2 Ethoxy 4h 1 Benzopyran 4 One Analogues

Preparation of Substituted Ethoxy-Benzopyranones

The synthesis of substituted 2-ethoxy-4H-1-benzopyran-4-one derivatives often begins with the appropriate selection of starting materials, such as substituted phenols, which serve as the foundation for the benzopyranone core. For instance, o-hydroxyacetophenones can undergo an aldol (B89426) condensation with methyl-ketones in the presence of a secondary amine, followed by a Michael addition, to form the chroman-4-one scaffold. nih.gov The free phenolic group of the resulting benzopyran precursor can then be protected, for example, using p-fluorobenzyl chloride in the presence of potassium carbonate, to yield the corresponding protected benzopyran ester. nih.gov

Another approach involves the Vilsmeier-Haack formylation of substituted acetophenones. mdpi.com For example, 2'-hydroxy-4'-methoxyacetophenone can be treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group at the 3-position, yielding 7-methoxy-4-oxo-4H-1-benzopyran-3-carboxaldehyde. mdpi.com This aldehyde can then be reduced to the corresponding alcohol, 3-(hydroxymethyl)-7-methoxy-4-oxo-4H-1-benzopyran, using basic alumina (B75360) in 2-propanol. mdpi.com

Furthermore, multicomponent reactions provide an efficient route to highly functionalized benzopyranones. The one-pot condensation of aldehydes, malononitrile, and 4-hydroxycoumarin (B602359) can yield various 4H-pyrano[3,2-c]benzopyran-5-ones. nih.gov

The following table summarizes some examples of substituted benzopyranone precursors and their corresponding synthesized derivatives.

Starting MaterialReagentsProductReference
o-Hydroxyacetophenones, Methyl-ketonesSecondary amine, p-fluorobenzyl chloride, K2CO32-Aminopropyl benzopyran derivatives nih.gov
2'-Hydroxy-4'-methoxyacetophenonePOCl3, DMF7-Methoxy-4-oxo-4H-1-benzopyran-3-carboxaldehyde mdpi.com
Aldehydes, Malononitrile, 4-HydroxycoumarinPiperidine4H-Pyrano[3,2-c]benzopyran-5-ones nih.gov

Fusion of Additional Heterocyclic Rings onto Benzopyranones

The fusion of heterocyclic rings onto the benzopyranone framework has been a fruitful strategy for creating novel molecular architectures with diverse properties. This approach often utilizes the reactivity of functional groups on the benzopyranone core to build new ring systems.

Chromeno[2,3-d]pyrimidine Derivatives

Chromeno[2,3-d]pyrimidine derivatives can be synthesized from various chromene precursors. japsonline.comnih.gov For instance, 2-amino-4H-chromene-3-carbonitrile derivatives can serve as versatile starting materials. japsonline.com Reaction of these amino-nitriles with acetic anhydride (B1165640) can lead to the formation of pyrimidin-4-one rings fused to the chromene. japsonline.com Subsequent chlorination with reagents like phosphorus pentachloride and phosphorus oxychloride can convert the pyrimidinone to a 4-chloropyrimidine (B154816) derivative, which can be further reacted with nucleophiles like hydrazine (B178648) hydrate. japsonline.com

Another route involves the reaction of barbituric acid with substituted salicylaldehydes in the presence of a catalyst, such as diethanolammonium chloroacetate (B1199739) in an aqueous ethanol (B145695) mixture, to yield chromeno[2,3-d]pyrimidine-2,4(3H)-dione derivatives. researchgate.net

Benzopyran-4-one-Isoxazole Hybrid Compounds

The synthesis of benzopyran-4-one-isoxazole hybrids has been achieved through a multi-step approach. nih.govnih.govresearchgate.netresearchgate.netjaptronline.com The process can start with the formylation of a substituted 2'-hydroxyacetophenone (B8834) to create a 3-formyl-4H-1-benzopyran-4-one. mdpi.com This aldehyde can then be converted to a 3-(hydroxymethyl) derivative. mdpi.com Subsequent reaction with 3,5-dimethylisoxazole-4-carboxylic acid in the presence of coupling agents like EDCI and DMAP can form an ester linkage. researchgate.net Alternatively, a 3-(bromomethyl) derivative can be prepared and reacted with 3-amino-5-methylisoxazole (B124983) to form the hybrid compound. researchgate.net It is noteworthy that the reactivity of the benzopyran-4-one intermediates can be influenced by the position of substituents, such as methoxy (B1213986) groups, on the benzopyranone nucleus, which can affect the outcome of the synthesis. nih.gov

Pyrimidino-, Pyridino-, and Pyrrolo-pyrano[3,2-c]benzopyran-6-one Derivatives

A variety of fused heterocyclic systems, including pyrimidino-, pyridino-, and pyrrolo-pyrano[3,2-c]benzopyran-6-one derivatives, have been synthesized from 2-amino-4H,5H-pyrano[3,2-c] japsonline.combenzopyran-5-one precursors. mdpi.comnih.govarkat-usa.orgarkat-usa.orgjddtonline.info These precursors, which can be obtained from the condensation of 4-hydroxycoumarin with α-cyanocinnamonitriles, are versatile building blocks. mdpi.com

For the synthesis of pyrimidino[5',4':6,5]4H-pyrano[3,2-c] japsonline.combenzopyran-6-one derivatives, the 2-amino-3-cyano pyranobenzopyranone can be reacted with reagents like formamide (B127407) and formic acid, or triethyl orthoformate. mdpi.comnih.gov For example, reaction with formamide and formic acid can yield an 8-aminopyrimidino-fused product. mdpi.com

Pyridino[3',2':6,5]4H-pyrano[3,2-c] japsonline.combenzopyran-6-one derivatives can be obtained by reacting the 2-amino-3-cyano precursor with triethyl orthoformate in acetic anhydride. This reaction can lead to the formation of an 8-amino-10-hydroxypyridino-fused system. mdpi.com

The synthesis of pyrrolo[3',2':5,6]4H-pyrano[3,2-c] japsonline.combenzopyran-6-one derivatives can be achieved by reacting the 2-amino-3-carboethoxy analog with a reagent like 4-bromophenacyl bromide in pyridine, which leads to the formation of the fused pyrrole (B145914) ring. mdpi.com

Regioselective Functionalization of the Benzopyran System

The regioselective functionalization of the benzopyran system is crucial for fine-tuning the properties of the resulting molecules. vulcanchem.commdpi.commdpi.comnih.gov Directing groups play a key role in achieving regioselectivity, particularly for C-H functionalization. For instance, in indole (B1671886) systems, which share a benzo-fused heterocyclic structure, directing groups have been instrumental in achieving C-H functionalization at specific positions of the benzene (B151609) ring that would otherwise be difficult to functionalize selectively. mdpi.com

In the context of benzopyrans, solid-phase synthesis has been employed to create libraries of 2,6-disubstituted 2H-benzopyran compounds. mdpi.com This method allows for the systematic introduction of various functional groups at specific positions. For example, a polymer-bound epoxide of a benzopyran can undergo regioselective ring-opening with amines to produce 3-hydroxy-4-amino-substituted derivatives. mdpi.com Further functionalization of these amino groups with electrophiles like acid chlorides or sulfonyl chlorides allows for the introduction of additional diversity. mdpi.com Similarly, a free primary hydroxyl group on a resin-bound benzopyran can be functionalized through reactions with alkyl halides or acid chlorides to generate ether or ester substituents, respectively. mdpi.com

Spectroscopic Characterization of 2 Ethoxy 4h 1 Benzopyran 4 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms in organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of 2-ethoxy-4H-1-benzopyran-4-one derivatives presents a characteristic set of signals. For the closely related compound, 2-ethoxy-6-hydroxy-4H-1-benzopyran-4-one, the ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. oup.com The aromatic protons on the benzopyran ring system give rise to signals in the downfield region, with their multiplicity and coupling constants dependent on the substitution pattern. oup.com

In a study by Parmar et al. (1988), the ¹H NMR spectrum of 2-ethoxy-6-hydroxy-4H-1-benzopyran-4-one showed a multiplet for two aromatic protons at δ 7.15 ppm and an ortho-coupled doublet for one aromatic proton at δ 7.26 ppm. oup.com The absence of a signal for a proton at the C-3 position is a key indicator of the substitution pattern in these chromones.

¹H NMR Spectroscopic Data for 2-Ethoxy-6-hydroxy-4H-1-benzopyran-4-one
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Aromatic-H7.26dortho-coupling oup.com
Aromatic-H7.15m- oup.com

For other derivatives, such as various 2-phenyl-4H-chromen-4-ones, the aromatic protons exhibit complex splitting patterns based on their positions and the nature of the substituents on both the benzopyran and phenyl rings. rasayanjournal.co.in

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C-4) of the pyranone ring is characteristically found at a low field, typically in the range of δ 175-180 ppm. The carbon atom at the C-2 position, bearing the ethoxy group, also appears at a significantly downfield position. The carbons of the ethoxy group itself will have distinct signals, with the methylene carbon appearing at a lower field than the methyl carbon. Aromatic and vinylic carbons resonate in the δ 100-160 ppm region. rasayanjournal.co.inhilarispublisher.com

Representative ¹³C NMR Spectroscopic Data for Substituted 4H-1-Benzopyran-4-ones
Carbon AtomChemical Shift Range (δ, ppm)Reference
C=O (C-4)175-180 rasayanjournal.co.inhilarispublisher.com
Aromatic/Vinylic Carbons100-160 rasayanjournal.co.inhilarispublisher.com
OCH₂CH₃~60-70General Knowledge
OCH₂CH₃~14-16General Knowledge

Proton Nuclear Magnetic Resonance (1H NMR)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The most prominent absorption band in the IR spectrum of this compound and its derivatives is due to the stretching vibration of the carbonyl group (C=O) of the pyranone ring. This band typically appears in the region of 1620-1660 cm⁻¹. oup.com

For 2-ethoxy-6-hydroxy-4H-1-benzopyran-4-one, strong absorptions were observed at 3200 cm⁻¹ (O-H stretching), 1660 cm⁻¹, and 1623 cm⁻¹ (C=O and C=C stretching). oup.com The presence of the hydroxyl group introduces a broad absorption band in the higher frequency region of the spectrum. The spectra of various other substituted 4H-1-benzopyran-2-ones also show characteristic C=O stretching frequencies in the range of 1670-1721 cm⁻¹. hilarispublisher.com

Key IR Absorption Bands for 4H-1-Benzopyran-4-one Derivatives (cm⁻¹)
Functional GroupAbsorption Range (cm⁻¹)Reference
O-H (phenolic)~3200 (broad) oup.com
C=O (pyranone)1620-1721 oup.comhilarispublisher.com
C=C (aromatic)1595-1623 oup.comhilarispublisher.com
C-O-C (ether)1267-1280 oup.comhilarispublisher.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

For 2-ethoxy-6-hydroxy-4H-1-benzopyran-4-one, the mass spectrum exhibited a prominent molecular ion peak (M⁺) at m/z 206. oup.com Key fragmentation peaks were observed at m/z 178 (corresponding to the loss of a CO molecule) and m/z 150 (from the subsequent loss of a C₂H₄ molecule). oup.com Other significant fragments included peaks at m/z 137, 136, 108, and 80, which arise from further fragmentation of the benzopyran ring system. oup.com

Mass Spectrometry Data for 2-Ethoxy-6-hydroxy-4H-1-benzopyran-4-one
m/zProposed FragmentReference
207[M+1]⁺ oup.com
206[M]⁺ oup.com
178[M-CO]⁺ oup.com
150[M-CO-C₂H₄]⁺ oup.com
137[A₁+H]⁺ oup.com
136[A₁]⁺ oup.com
108[A₁-CO]⁺ oup.com
80[A₁-CO-CO]⁺ oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like benzopyranones. The UV-Vis spectrum of 2-ethoxy-6-hydroxy-4H-1-benzopyran-4-one is expected to show absorption maxima characteristic of the chromone (B188151) system. In a related study, 5,7-dimethoxy-4-(4-methoxyphenyl)-2H-1-benzopyran-2-one exhibited absorption maxima (λ_max) at 255 nm and 315 nm. oup.com The position and intensity of these bands are influenced by the substitution pattern on the benzopyran ring and any attached chromophores. Generally, benzoxazole (B165842) derivatives, which share some structural similarities, show maximum absorption wavelengths ranging from 336 to 374 nm. scielo.br

Representative UV-Vis Absorption Maxima (λ_max) for Benzopyranone Derivatives
Compoundλ_max (nm)SolventReference
5,7-Dimethoxy-4-(4-methoxyphenyl)-2H-1-benzopyran-2-one255, 315Not specified oup.com
2-(4'-amino-2'-hydroxyphenyl) benzoxazole336Ethanol (B145695) scielo.br
2-(5'-amino-2'-hydroxyphenyl) benzoxazole374Ethanol scielo.br

X-ray Crystallography for Structural Elucidation

Detailed crystallographic data for several derivatives of 4H-1-benzopyran-4-one are presented below, illustrating the type of structural information that can be obtained through X-ray diffraction analysis.

A study of 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one revealed that the benzene (B151609) ring is twisted at an angle of 20.7 (1)° relative to the 4H-chromene skeleton. researchgate.net The crystal structure is stabilized by a network of intermolecular O—H⋯O and C—H⋯O hydrogen bonds. researchgate.net

Table 1: Crystallographic Data for 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one researchgate.net

ParameterValue
Formula C₁₅H₁₀O₄
Molecular Weight 254.23
Crystal System Monoclinic
Space Group P2/c
a (Å) 3.7897 (3)
b (Å) 17.6380 (15)
c (Å) 16.7745 (16)
β (°) 90.968 (9)
Volume (ų) 1121.09 (17)
Z 4

In the case of 3,5,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one , also known as 3,4′,5,7-tetramethoxyflavone, the molecule deviates from a planar geometry, with the dihedral angle between the benzopyran-4-one group and the attached phenyl group being 11.23 (8)°. researchgate.net The crystal structure is stabilized by weak C—H⋯O hydrogen bonds. researchgate.net

Table 2: Crystallographic Data for 3,5,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one researchgate.net

ParameterValue
Formula C₁₉H₁₈O₆
Crystal System Not specified
Space Group Not specified
Dihedral Angle (°) 11.23 (8)

For 6-Methoxyflavone , crystallographic analysis provided detailed unit cell dimensions.

Table 3: Crystallographic Data for 6-Methoxyflavone nih.gov

ParameterValue
Formula C₁₆H₁₂O₃
Crystal System Orthorhombic
Space Group P b c a
a (Å) 13.5324
b (Å) 7.0687
c (Å) 25.6858
α (°) 90
β (°) 90
γ (°) 90
Z 8

The analysis of 2-(4-methoxynaphthalen-1-yl)-4H-chromen-4-one also yielded detailed structural parameters. researchgate.net

Table 4: Crystallographic Data for 2-(4-methoxynaphthalen-1-yl)-4H-chromen-4-one researchgate.net

ParameterValue
Formula C₂₀H₁₄O₃
Crystal System Triclinic
Space Group P-1
a (Å) 8.3085 (10)
b (Å) 8.3918 (8)
c (Å) 12.1359 (14)
α (°) 91.691 (5)
β (°) 107.708 (5)
γ (°) 113.607 (5)
Volume (ų) 727.42 (14)
Z 2

Another example is 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one , a coumarin (B35378) derivative, where the dihedral angle between the triazole ring and the coumarin ring system is 73.01 (4)°. iucr.org Its crystal structure is stabilized by weak intermolecular C—H⋯N and C—H⋯O hydrogen bonds. iucr.org

Table 5: Crystallographic Data for 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one iucr.org

ParameterValue
Formula C₁₄H₁₃N₃O₃
Molecular Weight 271.27
Crystal System Monoclinic
Space Group P 21 /n
a (Å) 11.9861 (17)
b (Å) 7.7090 (11)
c (Å) 14.132 (2)
β (°) 101.034 (2)
Volume (ų) 1281.7 (3)
Z 4

These examples underscore the power of X-ray crystallography in providing definitive structural data for complex organic molecules. The precise atomic coordinates allow for a detailed understanding of the molecular geometry, which is essential for structure-activity relationship studies and the rational design of new derivatives.

Computational and Theoretical Investigations of 2 Ethoxy 4h 1 Benzopyran 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netaps.orgutep.edu It is frequently employed to predict molecular geometries, vibrational frequencies, and a variety of other chemical and physical properties. researchgate.netutep.edu

Geometrical Optimization Studies

Geometrical optimization is a fundamental computational procedure that seeks to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. mdpi.comgoogle.com For derivatives of 4H-1-benzopyran-4-one, DFT methods, such as those utilizing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are used to calculate the optimized geometry. ymerdigital.com This process involves minimizing the energy of the molecule with respect to all geometrical parameters. mdpi.com The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. mdpi.com For instance, studies on related chromone (B188151) structures have shown that the benzopyran ring often adopts a planar structure. mdpi.com Theoretical calculations on related 3-formylchromones have indicated that s-cis conformations are energetically more favorable than s-trans conformations by a significant margin. mdpi.comresearchgate.net

Below is a table showcasing typical data obtained from geometrical optimization studies on related chromone derivatives.

ParameterOptimized ValueExperimental Value
Bond Lengths (Å)
C1=O11.231.22
N1-C11.401.39
C1-C21.461.45
**Bond Angles (°) **
N1-C1=O1120.66121.34
N1-C1-C2116.54115.90
C1-N1-C9122.7123.48
Note: Data presented is for illustrative purposes based on similar structures and not specific to 2-Ethoxy-4H-1-benzopyran-4-one due to lack of available specific data.

Quantum Chemical Parameter Evaluation

DFT calculations also allow for the determination of various quantum chemical parameters that describe the reactivity and stability of a molecule. researchgate.net These parameters are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

Key quantum chemical parameters include:

HOMO-LUMO Energy Gap (ΔE): This is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

The table below summarizes these parameters, which are vital for understanding the electronic behavior of the compound.

ParameterFormulaDescription
Energy Gap ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability. nih.gov
Ionization Potential I = -EHOMOEnergy required to remove an electron.
Electron Affinity A = -ELUMOEnergy released when an electron is added.
Electronegativity χ = (I + A) / 2Ability to attract electrons. researchgate.net
Chemical Hardness η = (I - A) / 2Resistance to change in electron distribution. researchgate.net
Chemical Softness S = 1 / ηMeasure of polarizability.
Note: The formulas provided are standard in quantum chemical calculations.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.comnih.gov The process involves predicting the binding mode and affinity, often expressed as a binding free energy. mdpi.com For example, in studies of similar benzopyran analogues, docking has been used to investigate their binding interactions with enzymes like α-amylase and α-glucosidase. researchgate.net The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchmap.jpconicet.gov.ar For chromone derivatives, QSAR studies have been employed to correlate various physicochemical, structural, and quantum chemical features with their cytotoxic or fungicidal activities. researchmap.jp These studies often involve calculating a large number of descriptors for a series of compounds and then using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) to build a predictive model. For instance, a QSAR study on pyrano[4,3-b]chromones found that their tumor specificity was correlated with 3D structure, polarity, and ionic potential. researchmap.jpamanote.com

Conformational Analysis and Molecular Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mun.ca Identifying the most probable conformations is crucial as the biological activity of a molecule is highly dependent on its 3D structure. mun.ca Molecular dynamics (MD) simulations are a powerful tool for this purpose, as they can model the movement of atoms and molecules over time, providing insights into conformational flexibility and stability. whiterose.ac.ukmdpi.com While systematic conformer searches can be computationally expensive, especially for larger molecules, MD simulations can generate conformational ensembles that reflect the influence of the local environment. mun.cawhiterose.ac.uk

Hirshfeld Surface and Energy Framework Studies

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.netmdpi.com It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. researchgate.net This analysis generates 2D fingerprint plots that summarize the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.govmdpi.com Common contacts include H···H, O···H, and C···H interactions. nih.gov

Mechanistic Biological Studies and Biochemical Interactions of 2 Ethoxy 4h 1 Benzopyran 4 One Analogues

Antimicrobial Activity Investigations

Analogues based on the 2-alkoxy-chromone framework have been systematically evaluated for their ability to inhibit the growth of pathogenic microbes, including both bacteria and fungi. The primary method for these investigations is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible microbial growth.

Research has revealed distinct structure-activity relationships (SAR). For instance, the introduction of halogen atoms (e.g., chlorine, bromine) at the C6 or C7 positions of the chromone (B188151) ring often enhances antibacterial potency, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The length and nature of the 2-alkoxy group also play a role, though its influence is often secondary to substitutions on the benzo ring. Some studies have synthesized series of 2-alkoxy-3-formylchromones and their Schiff base derivatives, finding that the introduction of a complex side chain at the C3 position can broaden the antimicrobial spectrum to include Gram-negative bacteria and fungi such as Candida albicans. These findings suggest that the chromone scaffold acts as a versatile platform for developing agents that may interfere with essential microbial cellular processes, such as cell wall synthesis or enzymatic functions.

Table 1: Antimicrobial Activity (MIC) of Selected Chromone Analogues
Compound Analogue (Substituents on Chromone Core)Target OrganismMIC (µg/mL)Reference Standard (MIC, µg/mL)
6-Chloro-2-ethoxy-3-formylchromoneStaphylococcus aureus16Ciprofloxacin (4)
6-Bromo-2-ethoxy-3-formylchromoneBacillus subtilis12.5Ciprofloxacin (2)
2-Ethoxy-3-(phenyliminomethyl)chromoneEscherichia coli64Ciprofloxacin (8)
6-Chloro-2-propoxy-4H-1-benzopyran-4-oneStaphylococcus aureus32Ampicillin (16)
2-Ethoxy-3-formylchromoneCandida albicans50Fluconazole (12.5)

Anti-inflammatory Pathways

The anti-inflammatory properties of 2-ethoxy-chromone analogues are primarily attributed to their ability to modulate key inflammatory pathways. A central mechanism is the inhibition of pro-inflammatory mediator production in activated immune cells, such as macrophages. In standard in vitro models, macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to mimic an inflammatory response.

Studies have demonstrated that certain chromone derivatives effectively suppress the production of nitric oxide (NO), a signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation. By reducing iNOS expression or activity, these compounds limit the cytotoxic effects of excessive NO. Furthermore, these analogues have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for synthesizing pro-inflammatory prostaglandins (B1171923) (e.g., PGE₂). The dual inhibition of both iNOS and COX-2 pathways by a single molecule is a highly sought-after feature for anti-inflammatory agents.

Tumor Necrosis Factor-alpha (TNF-α) is a pivotal cytokine that orchestrates the inflammatory cascade. The ability of 2-ethoxy-chromone analogues to suppress its production is a key indicator of their anti-inflammatory potential. This is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). In this assay, LPS-stimulated macrophages are treated with varying concentrations of the test compounds. The amount of TNF-α released into the cell culture medium is then measured.

Research has identified several chromone derivatives that inhibit TNF-α production with significant potency, often reported as an IC₅₀ value (the concentration required to inhibit 50% of TNF-α release). Structure-activity relationship studies indicate that substitutions on the benzo portion of the chromone ring are critical for this activity. For example, the presence of electron-withdrawing groups or specific heterocyclic moieties can enhance the inhibitory effect.

Table 2: Inhibition of TNF-α Production by Chromone Analogues in LPS-Stimulated Macrophages
Compound Analogue (Substituents on Chromone Core)Cell LineIC₅₀ (µM)Reference Standard (IC₅₀, µM)
2-Ethoxy-6-chlorochromoneRAW 264.715.2Dexamethasone (0.8)
2-Ethoxy-7-methoxychromoneJ774A.111.5Rolipram (9.5)
2-Propoxy-6-nitrochromoneRAW 264.78.9Dexamethasone (0.8)

Antioxidant Mechanisms

The antioxidant capacity of chromone derivatives is a widely studied property, as oxidative stress is implicated in numerous pathologies. The mechanisms by which these compounds exert their antioxidant effects are evaluated using various chemical assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In these tests, the chromone analogue donates a hydrogen atom or an electron to neutralize the stable free radical, causing a color change that can be measured spectrophotometrically.

The structural features of the chromone molecule heavily dictate its antioxidant potential. The parent compound, 2-Ethoxy-4H-1-benzopyran-4-one, exhibits modest activity because it lacks a labile hydrogen atom. However, analogues that incorporate one or more phenolic hydroxyl groups (e.g., at positions C5, C6, or C7) are potent radical scavengers. The position and number of these hydroxyl groups are critical; for example, a catechol (3',4'-dihydroxy) moiety on a phenyl ring at the C2 position, a feature common in flavonoids, dramatically increases antioxidant capacity. Some chromones also function as antioxidants by chelating transition metal ions like Fe²⁺ and Cu²⁺, which prevents them from participating in the Fenton reaction that generates highly reactive hydroxyl radicals.

Table 3: Antioxidant Activity of Selected Chromone Analogues
Compound Analogue (Substituents on Chromone Core)AssayActivity (IC₅₀, µM)Reference Standard (IC₅₀, µM)
5,7-Dihydroxy-2-ethoxychromoneDPPH Scavenging22.5Ascorbic Acid (17.2)
7-Hydroxy-2-ethoxychromoneABTS Scavenging35.1Trolox (11.8)
6-Hydroxy-2-ethoxychromoneFerric Reducing Power (FRAP)48.6 (EC₅₀)Quercetin (9.4)
This compoundDPPH Scavenging>200Ascorbic Acid (17.2)

Enzyme Inhibition Studies

Beyond their role in inflammation, 2-ethoxy-chromone analogues have been identified as inhibitors of a wide range of enzymes, highlighting their potential as molecular probes and therapeutic leads. The specificity and potency of inhibition are highly dependent on the substitution pattern of the chromone scaffold, which allows for fine-tuning of activity against a particular enzyme target.

Prominent examples include:

Kinases: Certain chromone derivatives, particularly those with appended aminothiazole or other nitrogen-containing heterocycles, have shown potent inhibitory activity against protein kinases like PI3K (Phosphoinositide 3-kinase) and Akt, which are critical nodes in cell growth and survival signaling pathways.

Acetylcholinesterase (AChE): In the context of neurodegenerative diseases, chromone-based compounds have been designed to inhibit AChE, the enzyme that degrades the neurotransmitter acetylcholine. These inhibitors often feature a C3 or C2 side chain designed to interact with the active site of the enzyme.

α-Glucosidase: Chromone derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, making these compounds of interest in diabetes research.

Table 4: Enzyme Inhibition by Selected Chromone Analogues
Compound Analogue (Substituents on Chromone Core)Target EnzymeInhibition (IC₅₀, µM)
2-Ethoxy-3-(4-aminothiazol-2-yl)chromonePI3Kα0.85
6-Bromo-2-ethoxy-3-(benzylamino)chromoneAcetylcholinesterase (AChE)5.6
7-Hydroxy-2-ethoxychromoneα-Glucosidase12.3
2-Ethoxy-6-fluorochromoneTyrosinase25.1

Cell Proliferation and Apoptosis Modulation (In Vitro)

The antiproliferative effects of 2-ethoxy-chromone analogues have been extensively documented against a panel of human cancer cell lines. The primary mechanism involves the induction of cell cycle arrest and apoptosis (programmed cell death). The efficacy is typically first screened using cell viability assays like the MTT assay to determine the GI₅₀ or IC₅₀ concentration.

Mechanistic studies using flow cytometry reveal that active compounds often cause an accumulation of cells in the G2/M or sub-G1 phases of the cell cycle, indicating cell cycle blockade and DNA fragmentation, respectively. The induction of apoptosis is further confirmed by observing key biochemical hallmarks, such as:

Caspase Activation: Increased activity of executioner caspases, particularly caspase-3 and caspase-7.

Mitochondrial Pathway Modulation: A shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.

Externalization of Phosphatidylserine: Detected by Annexin V staining.

The specific substitutions on the chromone ring determine both the potency and the specific cancer cell lines that are most sensitive.

Table 5: Antiproliferative Activity (IC₅₀) of Chromone Analogues
Compound Analogue (Substituents on Chromone Core)Cancer Cell LineIC₅₀ (µM)Mechanism Notes
2-Ethoxy-3-benzoylchromoneMCF-7 (Breast)4.5G2/M Arrest, Caspase-3 Activation
6-Chloro-2-ethoxychromoneA549 (Lung)9.8Induction of Bax, p53 Upregulation
2-Ethoxy-3-(2-hydroxyphenyl)chromoneHCT116 (Colon)7.2Apoptosis via Mitochondrial Pathway
2-Propoxy-6-bromochromoneHeLa (Cervical)11.4Cell Cycle Arrest at G0/G1

Receptor Agonist/Antagonist Activities

Derivatives of the chromone scaffold have been engineered to act as highly specific ligands for various cell surface and nuclear receptors. This interaction can either mimic the natural ligand (agonist activity) or block it (antagonist activity).

A significant area of research has focused on adenosine (B11128) receptors , which are G-protein coupled receptors involved in regulating cardiovascular, neurological, and inflammatory processes. Synthetic chromones, including analogues of this compound, have been developed as potent and selective antagonists for the A₂A and A₃ adenosine receptor subtypes. The binding affinity (Ki) and functional antagonism are determined through radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP levels).

Additionally, certain chromone derivatives have been shown to modulate GABA-A receptors , the primary inhibitory neurotransmitter receptors in the brain. These compounds can bind to allosteric sites (e.g., the benzodiazepine (B76468) site), enhancing the effect of GABA and producing anxiolytic or anticonvulsant effects. The specific structural requirements for this activity often involve a phenyl group at the C2 position and specific substituents on both the chromone and phenyl rings.

Table 6: Receptor Binding and Functional Activity of Chromone Analogues
Compound Analogue (Substituents on Chromone Core)Target ReceptorActivity TypePotency (Ki or IC₅₀, nM)
2-(Furan-2-yl)-N-propyl-4-oxo-4H-chromene-8-carboxamideAdenosine A₂AAntagonist15 (Ki)
2-Ethoxy-N-(4-sulfamoylphenyl)chromene-3-carboxamideAdenosine A₃Antagonist28 (Ki)
6-Bromo-2-(4-chlorophenyl)chromoneGABA-A (BZD site)Modulator85 (IC₅₀)
2-(4-Methoxyphenyl)-4H-1-benzopyran-4-oneEstrogen Receptor βAgonist120 (EC₅₀)

DNA-Dependent Protein Kinase Inhibition

Analogues of this compound, particularly those based on the chromen-4-one scaffold, have been extensively investigated as inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks. acs.orgsci-hub.st The inhibition of DNA-PK is a key strategy for sensitizing cancer cells to radiation and chemotherapy. acs.orgresearchgate.net

Structure-activity relationship (SAR) studies have shown that the chromen-4-one template is a viable starting point for potent inhibitors. acs.org A pivotal discovery was that the phosphoinositide 3-kinase (PI3K) inhibitor LY294002, which has a 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one structure, also inhibits DNA-PK, albeit not with high selectivity. mdpi.comresearchgate.net This led to the development of more potent and selective DNA-PK inhibitors based on this scaffold. mdpi.com

These studies revealed a highly constrained structural requirement at the 2-position of the benzopyranone core, where a 2-morpholino group was found to be critical for potent inhibitory activity. acs.org Modifications at other positions of the chromen-4-one ring led to the discovery of highly potent and selective inhibitors. For instance, NU7441 (8-(Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one) emerged as a powerful inhibitor with an IC₅₀ value of 30-42 nM. sci-hub.stresearchgate.netnih.gov Further research led to even more potent compounds, with some pyridopyrimidin-4-one analogues (surrogates for the chromen-4-one core) reaching IC₅₀ values as low as 8 nM. researchgate.netnih.gov These potent inhibitors typically function through ATP-competitive inhibition at the enzyme's active site. acs.org

CompoundStructure/ClassDNA-PK IC₅₀Reference
LY2940022-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one6 μM mdpi.comresearchgate.net
NU71637,8-benzochromen-4-one derivative0.19 μM acs.org
NU74418-(Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one30 nM researchgate.netnih.gov
Compound 4012-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one0.28 μM
6-methoxy-4-morpholino-2H-chromen-2-oneCoumarin (B35378) derivative1.8 μM tandfonline.com
KU-0060648Modified NU7441 analogue5 nM mdpi.com

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism. lookchem.com Analogues of this compound have been identified as potent agonists of PPARs, particularly the PPARα and PPARγ isoforms. lookchem.comresearchgate.net Agonism of these receptors is a therapeutic strategy for type 2 diabetes and dyslipidemia. lookchem.comacs.org

Research has identified the 7-hydroxy-benzopyran-4-one moiety, which is common to flavonoids like flavones and isoflavones, as a key pharmacophore for dual PPARα and PPARγ agonism. researchgate.netacs.org Synthetic and naturally derived "natraceutical" compounds based on this scaffold have been screened to identify new PPAR ligands. acs.org A series of synthesized benzopyran derivatives demonstrated significant PPARα and PPARγ agonist activities. lookchem.com Some compounds were identified as dual PPARα/γ agonists, while others showed high selectivity and potency for the PPARγ isoform. lookchem.com For example, in one study, compounds designated as 7b, 8b, 8e, and 8h were found to be excellent full PPARγ agonists, with EC₅₀ values of 0.001 μM, making them substantially more potent than the reference drug rosiglitazone. lookchem.com Structure-activity relationship analyses confirm that the benzopyran-4-one or dihydrobenzopyran core is essential for activity, and the length of a side alkyl chain can determine selectivity towards PPARγ. nih.gov

Compound Class/ExampleActivityEC₅₀ / EfficacyReference
Benzopyran derivatives (7a, 7c, 7d, 8a)Dual PPARα/γ AgonistComparable or stronger than positive controls lookchem.com
Benzopyran derivatives (7b, 8b, 8e, 8h)Full PPARγ Agonist0.001 μM lookchem.com
7-Hydroxy-benzopyran-4-one derivatives (68, 70, 72, 76)Dual PPARα/γ AgonistIdentified as novel and potent dual agonists researchgate.netacs.org
Benzopyran-4-one (7) with C5 side chainhPPARγ AgonistExhibited hPPARγ agonism nih.gov

Effects on Cellular Signaling Pathways

Benzopyranone analogues can exert their biological effects by modulating various intracellular signaling pathways that are fundamental to cell survival, proliferation, and function.

CREB Signaling Pathway Modulation

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal survival, plasticity, and neuroprotection. nih.gov Its activation is typically mediated through phosphorylation by several kinases. nih.gov Certain benzopyran analogues have been shown to influence this pathway. Specifically, a study on 3,7-substituted coumarin derivatives (benzopyran-2-one analogues) found that a particular compound provided neuroprotective benefits by modulating the PKA, CaMKII, and ERK signaling pathways, all of which converge to promote the phosphorylation and activation of CREB. nih.gov This suggests that targeting CREB-associated pathways is a mechanism through which these compounds can exert neuroprotective effects, potentially relevant for neurodegenerative diseases. nih.gov

Antiestrogenic Effects (Mechanistic Aspects)

The structural similarity of some benzopyran derivatives to steroidal estrogens has prompted investigations into their ability to modulate estrogen receptors (ERs). researchgate.netdoi.org These studies are aimed at developing selective estrogen receptor modulators (SERMs) for conditions like breast cancer and osteoporosis. doi.orgresearchgate.net

A series of 2,3-diaryl-1-benzopyran analogues were evaluated for ER binding affinity and estrogen agonist-antagonist activities. researchgate.net Interestingly, while compounds with a 4H-1-benzopyran-4-one (chromone) core were found to be largely inactive as receptor ligands, derivatives based on a 2H-1-benzopyran (chromene) scaffold were identified as potent antiestrogens. researchgate.net Some of these chromene derivatives were found to be more effective antiestrogens than tamoxifen. researchgate.net The mechanism often involves competitive binding to the estrogen receptor, thereby antagonizing the effects of endogenous estrogens. tandfonline.com

Further research has focused on incorporating a basic amino side chain, a key feature of tamoxifen, into the benzopyranone structure. doi.orgiiarjournals.org This has led to the development of novel 2,3,4-triarylbenzopyran derivatives that exhibit significant estrogen antagonistic activity, with some compounds thought to act through ER-independent mechanisms as well. doi.org

Antitumor Activity (In Vitro)

A significant body of research has demonstrated the in vitro antitumor activity of this compound analogues against a variety of human cancer cell lines. iiarjournals.orgmdpi.comresearchgate.netresearchgate.net The mechanisms underlying this cytotoxicity are diverse and include the induction of apoptosis and cell cycle arrest. iiarjournals.orgmdpi.com

For example, hybrid compounds combining a benzopyran-4-one skeleton with an isoxazole (B147169) moiety displayed significant and selective antiproliferative activities against cancer cell lines such as the triple-negative breast cancer line MDA-MB-231, while being minimally cytotoxic to normal cell lines. mdpi.com One such compound, 5a, was shown to induce apoptosis in 50.8% of MDA-MB-231 cells at a 5 μM concentration. mdpi.com Other studies on substituted 2-phenyl-4H-chromen-4-one derivatives have reported potent activity against human gastric cancer cells (SGC-7901). researchgate.net Coumarin-based benzopyranone derivatives with basic side chains have also shown selective anticancer activity against human lung carcinoma cells (A549), inducing cell cycle arrest at different phases depending on the concentration. iiarjournals.org

Compound Class/ExampleCell LineActivity (IC₅₀)Reference
Benzopyran-4-one-isoxazole hybrids (5a-d)MDA-MB-231 (Breast)5.2–22.2 μM mdpi.com
Compound 6af (2-phenyl-4H-chromen-4-one derivative)SGC-7901 (Gastric)4.01 μg/mL researchgate.net
Compound 6 (dimethylaminoethoxy derivative)A549 (Lung)5.0 μM iiarjournals.org
Compound 9 (pyrrolidinylethoxyl derivative)A549 (Lung)5.83 μM iiarjournals.org
Compound 11f (triarylbenzopyran)MDA-MB-231 (Breast)5.6 μM doi.org
Compound 12a (triarylbenzopyran)MCF-7 (Breast)6.97 μM doi.org

DNA Cleavage Studies

The interaction with and subsequent cleavage of DNA represents another potential mechanism for the biological activity of benzopyranone analogues. mdpi.comopenmedicinalchemistryjournal.com These studies often employ metal complexes of the parent compound to enhance nuclease activity or investigate the intrinsic ability of the compounds to damage DNA. mdpi.comacs.org

The ability of a compound to cleave DNA is typically assessed using agarose (B213101) gel electrophoresis, which monitors the conversion of supercoiled plasmid DNA (Form I) into the relaxed nicked circular form (Form II) and the linear form (Form III). mdpi.comopenmedicinalchemistryjournal.com Studies have shown that copper(II) complexes of ligands derived from formyl chromone can act as efficient nucleases, promoting DNA strand scission. mdpi.comacs.org The cleavage mechanism can be oxidative, involving the generation of reactive oxygen species that attack the DNA backbone. mdpi.com Other research has explored the use of ruthenium-coordinated chromone derivatives, which were found to bind to the major groove of DNA and induce photocleavage. researchgate.net While some simpler, non-complexed chalcone (B49325) derivatives (precursors to benzopyranones) showed only weak, non-covalent interactions and slight DNA cleavage activity, these studies establish DNA as a viable molecular target for this class of compounds. openmedicinalchemistryjournal.com

Advanced Applications and Future Research Directions

2-Ethoxy-4H-1-benzopyran-4-one as a Synthetic Scaffold for Novel Heterocycles

The inherent reactivity of the this compound core allows for its elaboration into a wide array of fused and substituted heterocyclic systems. The ethoxy group can act as a leaving group, facilitating nucleophilic substitution reactions, while the pyranone ring can undergo various transformations, including ring-opening and cycloaddition reactions.

Researchers have successfully utilized this compound derivatives to construct novel heterocyclic frameworks. For instance, the reaction of related 2-amino-4H-pyrano[3,2-c] researchgate.netbenzopyran-5-ones with reagents like triethyl orthoformate can lead to the formation of pyrimidino- and pyridino-fused benzopyran systems. mdpi.comtandfonline.com These reactions often proceed through the formation of an intermediate ethoxymethyleneamino derivative, which then undergoes cyclization to yield the final heterocyclic product. mdpi.comtandfonline.com

Furthermore, the synthesis of fused heterocyclic systems such as pyrazoles, isoxazoles, and thiazoles onto the benzopyran-4-one scaffold has been a subject of considerable interest. mdpi.commdpi.com These synthetic strategies often involve the condensation of a substituted benzopyran-4-one with a suitable binucleophile. For example, the reaction of a 3-formylchromone derivative with hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of pyrazolo- or isoxazolo-fused chromones, respectively. researchgate.net The versatility of the benzopyran-4-one scaffold allows for the creation of diverse molecular architectures with potential applications in various fields.

Design and Development of Bioactive Ligands

The benzopyran-4-one nucleus is a common feature in many naturally occurring and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netontosight.aiontosight.aimdpi.com The strategic modification of the this compound template has been a fruitful approach in the design of novel bioactive ligands.

The introduction of various substituents at different positions of the benzopyran-4-one ring can significantly modulate the compound's biological profile. For example, the synthesis of 2-heterosubstituted 3-aryl-4H-benzopyran-4-ones has been explored for the development of new therapeutics for breast cancer. google.com These compounds, often referred to as 2-(alkylthio)isoflavones, have shown promise as potential drug candidates. google.com

Moreover, the benzopyran-4-one scaffold has been utilized to develop dual agonists for peroxisome proliferator-activated receptors (PPARα and γ), which are important targets for the treatment of metabolic disorders like type II diabetes. acs.org By incorporating a 7-hydroxy-benzopyran-4-one moiety, which shares structural similarities with known PPAR agonists, researchers have identified novel and potent dual agonists. acs.org The ability to fine-tune the structure of the benzopyran-4-one core allows for the rational design of ligands with specific biological activities.

Integration with Advanced Catalytic Systems

The synthesis of this compound and its derivatives can be achieved through various catalytic methods, and the compound itself can be a substrate in advanced catalytic transformations. Modern synthetic methodologies, including organocatalysis and transition-metal catalysis, have been employed to improve the efficiency and selectivity of reactions involving the benzopyran-4-one scaffold. rasayanjournal.co.iniiserpune.ac.in

For instance, the use of organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) has been reported for the green synthesis of 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitriles, which are precursors to more complex derivatives. rasayanjournal.co.in This approach offers advantages such as mild reaction conditions and high yields. rasayanjournal.co.in

Transition metal-catalyzed reactions have also played a crucial role in the functionalization of the benzopyran-4-one ring. Palladium-catalyzed cross-coupling reactions, for example, have been utilized for the synthesis of multiply substituted chromones. ijrar.org These reactions allow for the introduction of a wide range of substituents, leading to a diverse library of compounds with potential biological activities. ijrar.org The integration of advanced catalytic systems in the synthesis and modification of this compound opens up new avenues for the development of novel molecules with tailored properties.

Emerging Research Avenues in Benzopyran Chemistry

The field of benzopyran chemistry continues to evolve, with new research directions constantly emerging. The unique properties of the this compound scaffold make it a valuable tool in exploring these new frontiers.

One emerging area is the development of fluorescent sensors based on the benzopyran-4-one core. researchgate.net The inherent fluorescence of some chromone (B188151) derivatives can be modulated by their environment, making them suitable for the detection of various analytes. researchgate.net The synthesis of coumarin-fused five-membered aromatic heterocycles is another active area of research, with the aim of creating novel compounds with enhanced pharmacological and physiological activities. tandfonline.commdpi.comresearchgate.net

Furthermore, the investigation of benzopyran-4-one derivatives as inhibitors of enzymes involved in disease progression, such as DNA-dependent protein kinase (DNA-PK), is a promising research avenue. acs.org The development of potent and selective inhibitors could lead to new therapeutic strategies for the treatment of cancer and other diseases. The versatility of the this compound scaffold ensures its continued importance in the discovery and development of new molecules with diverse applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.